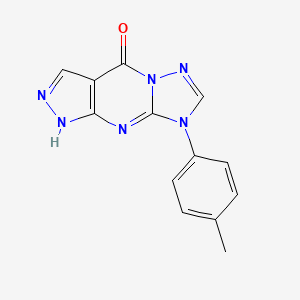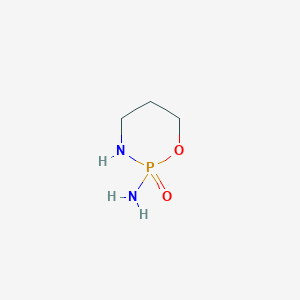
2,3-Didechloroethyl-ifosfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Didechloroethyl-ifosfamide is a derivative of ifosfamide, a well-known chemotherapeutic agent. Ifosfamide itself is an alkylating agent used in the treatment of various cancers, including testicular cancer, ovarian cancer, and certain types of sarcomas . The modification to this compound involves the removal of chlorine atoms from the ethyl groups, potentially altering its pharmacokinetic and pharmacodynamic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Didechloroethyl-ifosfamide typically involves the dechlorination of ifosfamide. This can be achieved through various chemical reactions, including reduction or substitution reactions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride or sodium borohydride .
Industrial Production Methods: Industrial production of this compound would likely follow similar protocols to those used for ifosfamide, with additional steps for the dechlorination process. This involves large-scale chemical reactors and stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Didechloroethyl-ifosfamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazaphosphorine derivatives.
Reduction: Reduction reactions can further modify the compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazaphosphorine derivatives, while reduction can yield different dechlorinated products .
Wissenschaftliche Forschungsanwendungen
2,3-Didechloroethyl-ifosfamide has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of dechlorination on the pharmacokinetics and pharmacodynamics of alkylating agents.
Biology: Researchers use it to investigate its effects on cellular processes and DNA interactions.
Medicine: It is studied for its potential use in chemotherapy, particularly in cases where traditional ifosfamide is less effective.
Wirkmechanismus
The mechanism of action of 2,3-Didechloroethyl-ifosfamide is similar to that of ifosfamide. It involves the alkylation of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This ultimately results in cell death. The compound is metabolized in the liver by cytochrome P450 enzymes, which convert it into its active form .
Vergleich Mit ähnlichen Verbindungen
Ifosfamide: The parent compound, used widely in chemotherapy.
Cyclophosphamide: Another alkylating agent with similar uses.
Trofosfamide: A related compound with similar mechanisms of action
Uniqueness: 2,3-Didechloroethyl-ifosfamide is unique due to its modified structure, which may result in different pharmacokinetic and pharmacodynamic properties. This can potentially lead to improved efficacy and reduced side effects compared to its parent compound, ifosfamide .
Eigenschaften
CAS-Nummer |
5638-55-1 |
|---|---|
Molekularformel |
C3H9N2O2P |
Molekulargewicht |
136.09 g/mol |
IUPAC-Name |
2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C3H9N2O2P/c4-8(6)5-2-1-3-7-8/h1-3H2,(H3,4,5,6) |
InChI-Schlüssel |
MIXHOBKUJPATMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNP(=O)(OC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


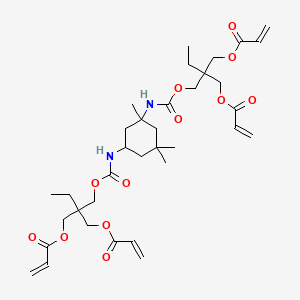

![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12750020.png)
![3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B12750031.png)
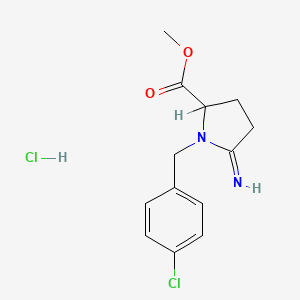


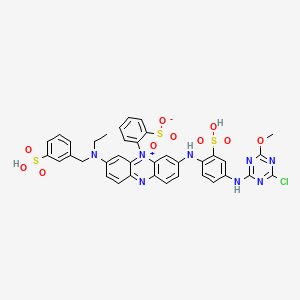


![3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate](/img/structure/B12750070.png)
